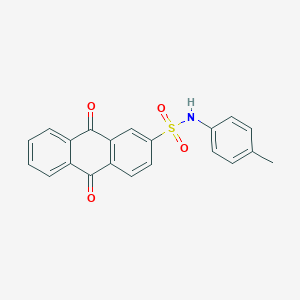
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with the molecular formula C21H15NO4S . It belongs to the class of compounds known as anthracenes, which are tricyclic aromatic hydrocarbons. The “9,10-dioxo” indicates the presence of two carbonyl groups at the 9th and 10th positions of the anthracene ring. The “N-(p-tolyl)” indicates that a para-tolyl group (a benzene ring with a methyl group) is attached to the nitrogen of the sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar anthracene ring system, with the two carbonyl groups at the 9th and 10th positions introducing some polarity to the molecule. The sulfonamide group would also introduce polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The anthracene moiety would likely make the compound fairly non-polar and insoluble in water, while the sulfonamide group could introduce some water solubility. The compound’s fluorescence properties would be influenced by the anthracene ring .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
This compound is utilized in the synthesis of various chemical entities. Its structural properties, such as the anthracene core and the sulfonylamide group, make it a valuable intermediate in organic synthesis. Researchers can use it to synthesize novel compounds with potential applications in pharmaceuticals and materials science .
Inhibitory Activities Against Enzymes
The compound has been studied for its inhibitory activities against enzymes like monoamine oxidases (MAOs) and β-secretase (BACE-1). These enzymes are significant in the context of neurological disorders, making the compound a potential candidate for the development of drugs targeting conditions such as depression and Alzheimer’s disease .
Development of Drug Candidates
Due to its unique chemical structure, this compound serves as a crucial building block in the development of drug candidates. It can be modified to create various derivatives that may exhibit desirable pharmacological properties .
Material Science Applications
The anthracene moiety within the compound’s structure suggests potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical reactions makes it a versatile component for material synthesis .
Biological Studies
Researchers can employ this compound in biological studies to understand the interaction between small molecules and biological targets. It can be used to investigate the binding affinity and inhibitory effects on specific proteins or enzymes .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in the calibration of instruments. Its well-defined structure and properties allow for accurate and precise measurements .
Pharmacokinetics and Metabolism
The compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for drug development and determining the compound’s suitability as a therapeutic agent .
Photodynamic Therapy
Given its anthracene core, which is known for its photoreactive properties, the compound might be explored for use in photodynamic therapy. This therapy is a treatment modality that uses light-activated compounds to kill cancer cells or pathogens .
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s being studied for its antibiotic properties, future research could involve testing its efficacy against various bacterial strains. If it’s being studied for its material properties, future research could involve studying its photophysical properties or its behavior in polymer matrices .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-6-8-14(9-7-13)22-27(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMBXAQQOFJYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375066.png)
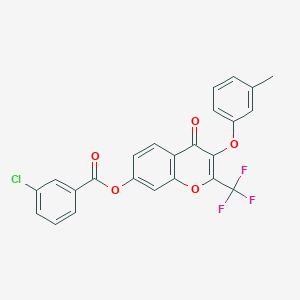
![benzyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375072.png)

![isopropyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375075.png)
![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)
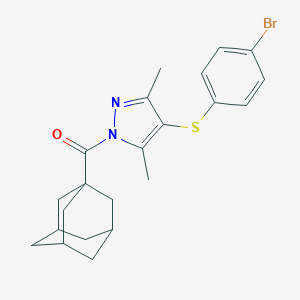
![4-[(4-bromophenyl)sulfanyl]-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B375080.png)
![dimethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375082.png)
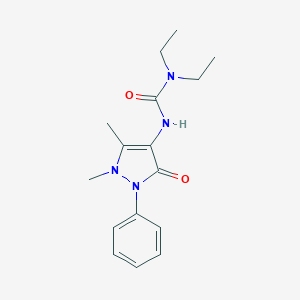
![2-(biphenyl-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B375086.png)
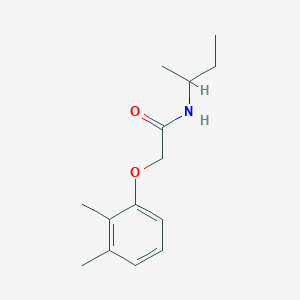
![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B375089.png)